molecular formula C18H20ClNO4S B15088654 tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate CAS No. 774225-25-1

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate

Cat. No.: B15088654
CAS No.: 774225-25-1
M. Wt: 381.9 g/mol
InChI Key: UTPLFGSBRZBSAX-UHFFFAOYSA-N
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Description

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, a phenylsulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenyl and phenylsulfonyl reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate is unique due to the presence of the chlorophenyl group, which can impart specific chemical reactivity and biological activity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

774225-25-1

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

tert-butyl N-[benzenesulfonyl-(4-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C18H20ClNO4S/c1-18(2,3)24-17(21)20-16(13-9-11-14(19)12-10-13)25(22,23)15-7-5-4-6-8-15/h4-12,16H,1-3H3,(H,20,21)

InChI Key

UTPLFGSBRZBSAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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